molecular formula C14H19N3O4 B4981885 ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate

ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate

Cat. No.: B4981885
M. Wt: 293.32 g/mol
InChI Key: CMBNAFSZAQQLAU-UHFFFAOYSA-N
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Description

Ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and adrenergic systems. It is also believed to have an affinity for certain receptors, such as the D2 dopamine receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to increased activity in certain areas of the brain. It has also been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate in lab experiments is its high selectivity for certain receptors, such as the D2 dopamine receptor. This allows for more precise studies of the role of these receptors in various diseases. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate. One direction is to further explore its mechanism of action and its effects on various neurotransmitter systems in the brain. Another direction is to study its potential therapeutic effects in various diseases, such as schizophrenia and depression. Additionally, there is a need for further research to determine its safety and potential toxicity in humans.

Synthesis Methods

The synthesis of ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate involves the reaction between ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate and acetic anhydride in the presence of a catalyst. The reaction takes place at a temperature of 70-80°C for 4-5 hours. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is commonly used as a tool to study the function of various receptors in the central nervous system, such as dopamine, serotonin, and adrenergic receptors. It is also used to study the effects of drugs on these receptors and their role in various diseases, such as schizophrenia and depression.

Properties

IUPAC Name

ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)11-15-7-9-16(10-8-15)12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNAFSZAQQLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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